1,4-Bis(diphenylacetyl)piperazine can be sourced from chemical suppliers specializing in pharmaceutical standards. It falls under the category of impurity reference materials, particularly relevant for the analysis and testing of related pharmaceutical compounds. The International Chemical Identifier (CAS) number for this compound is 216581-01-0, which facilitates its identification in chemical databases and regulatory documents.
The synthesis of 1,4-Bis(diphenylacetyl)piperazine typically involves multi-step organic reactions. The general synthetic route may include the following steps:
The synthesis process requires careful control of reaction parameters to ensure high-quality output.
The molecular structure of 1,4-Bis(diphenylacetyl)piperazine can be represented using various chemical notation systems:
C1CN(CCN1C(c2ccccc2)c3ccccc3)C(c4ccccc4)c5ccccc5
InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
The structure features a piperazine ring substituted with two diphenylacetyl groups, which contribute to its biological activity and solubility properties.
1,4-Bis(diphenylacetyl)piperazine can participate in several chemical reactions typical for piperazine derivatives:
These reactions are essential for understanding the compound's reactivity and potential modifications for enhanced biological activity.
The mechanism of action for 1,4-Bis(diphenylacetyl)piperazine primarily involves interaction with specific biological targets:
These properties are crucial for practical applications in laboratory settings and industrial processes.
1,4-Bis(diphenylacetyl)piperazine has several applications in scientific research:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3